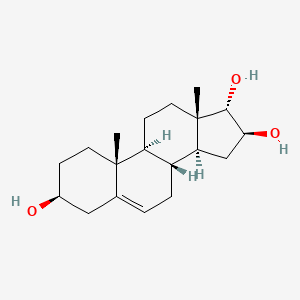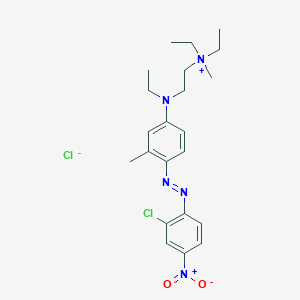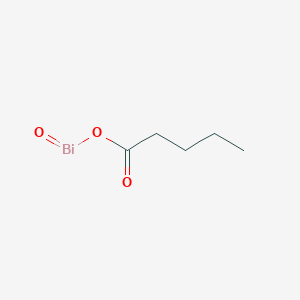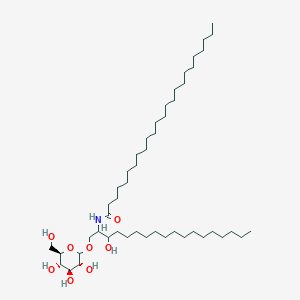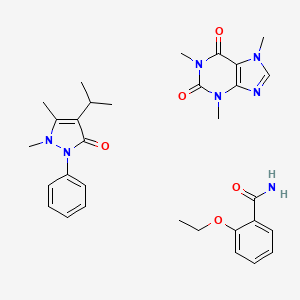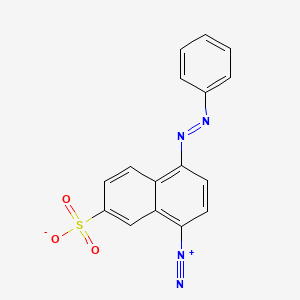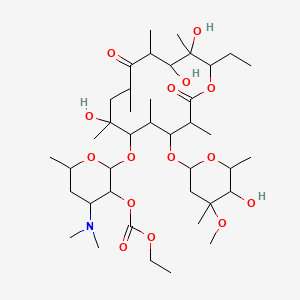
Erythromycin, ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythromycin, ethyl carbonate: is a derivative of erythromycin, a macrolide antibiotic. Erythromycin is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. The ethyl carbonate derivative is designed to improve the stability and bioavailability of erythromycin, making it more effective in clinical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of erythromycin, ethyl carbonate involves the reaction of erythromycin with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of the ethyl carbonate ester of erythromycin .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Erythromycin, ethyl carbonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form erythromycin and ethyl alcohol.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide, resulting in the replacement of the ethyl carbonate group with other functional groups
Major Products: The major products formed from these reactions include erythromycin, ethyl alcohol, and various oxidized or substituted derivatives of erythromycin .
Applications De Recherche Scientifique
Erythromycin, ethyl carbonate has a wide range of scientific research applications:
Chemistry:
Biology:
- Investigated for its effects on bacterial protein synthesis and its potential to overcome antibiotic resistance .
Medicine:
- Utilized in the development of new antibiotic formulations with improved stability and bioavailability .
Industry:
Mécanisme D'action
Erythromycin, ethyl carbonate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, preventing the translocation of peptides and thus inhibiting protein synthesis. This action is similar to that of erythromycin, but the ethyl carbonate derivative offers improved stability and bioavailability .
Comparaison Avec Des Composés Similaires
Erythromycin: The parent compound, widely used as an antibiotic.
Erythromycin estolate: Another ester derivative with improved stability.
Erythromycin ethylsuccinate: A derivative designed for better absorption.
Uniqueness: Erythromycin, ethyl carbonate is unique due to its enhanced stability and bioavailability compared to erythromycin and other derivatives. This makes it particularly useful in clinical settings where improved pharmacokinetic properties are desired .
Propriétés
Numéro CAS |
7218-80-6 |
|---|---|
Formule moléculaire |
C40H71NO15 |
Poids moléculaire |
806.0 g/mol |
Nom IUPAC |
[4-(dimethylamino)-2-[[14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] ethyl carbonate |
InChI |
InChI=1S/C40H71NO15/c1-15-27-40(11,48)32(43)22(5)29(42)20(3)18-38(9,47)34(56-36-31(55-37(46)50-16-2)26(41(12)13)17-21(4)51-36)23(6)30(24(7)35(45)53-27)54-28-19-39(10,49-14)33(44)25(8)52-28/h20-28,30-34,36,43-44,47-48H,15-19H2,1-14H3 |
Clé InChI |
BSUQCLSFQSUNED-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)OCC)(C)O)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)
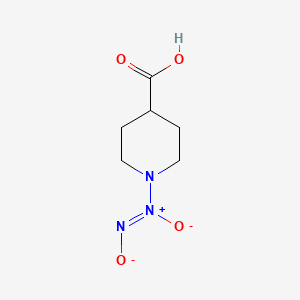

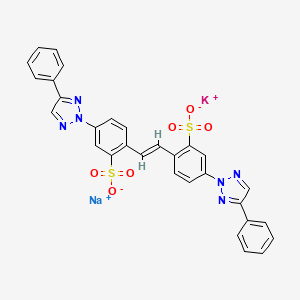
![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)
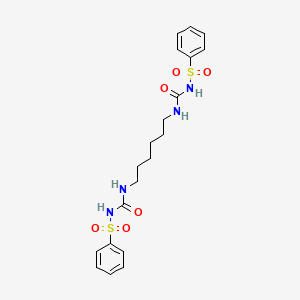
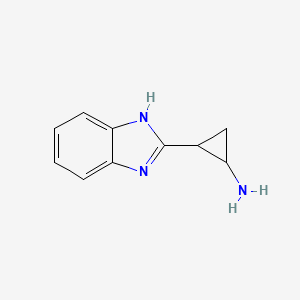
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)
